molecular formula C17H15N3O3 B2815558 N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-78-0

N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2815558
CAS No.: 877649-78-0
M. Wt: 309.325
InChI Key: FRTNFKQRMNAOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-3-8-15-18-9-14(17(22)20(15)10-11)16(21)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTNFKQRMNAOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it has been suggested that similar compounds can inhibit ER stress and apoptosis. The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its therapeutic effects.

Biochemical Pathways

It has been suggested that similar compounds can inhibit the nf-kb inflammatory pathway. This pathway plays a crucial role in immune and inflammatory responses, and its inhibition could contribute to the compound’s potential anti-inflammatory properties.

Result of Action

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties. These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • CAS Number : 877649-78-0
  • Molecular Formula : C₁₇H₁₅N₃O₃
  • Molecular Weight : 309.3193 g/mol
  • SMILES : COc1ccc(cc1)NC(=O)c1cnc2n(c1=O)cc(cc2)C

This compound features a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7 and a 4-methoxyphenylcarboxamide moiety at position 2. It is marketed for research use only, with pricing ranging from $574/1mg to $1,654/100mg (purity: 90%) .

Comparison with Structural Analogues

Structural and Functional Group Variations

The following structurally related compounds highlight key differences in substituents and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hypothesized Impact
Target Compound 7-methyl, 4-oxo, 4-methoxyphenylcarboxamide C₁₇H₁₅N₃O₃ 309.3193 Reference structure Balanced lipophilicity (methoxy group); potential for hydrogen bonding via carboxamide
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 3-chloro-4-methylphenyl C₁₇H₁₄ClN₃O₂ 331.77 Chloro (electron-withdrawing) and methyl (electron-donating) groups on phenyl Increased lipophilicity and steric bulk; possible enhanced membrane permeability
N-(4-Ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-dipyrido[1,2-a:3',4'-d]pyrimidine-3-carboxamide 4-ethoxyphenyl, 2-methoxyethyl, imino, dipyrido core C₂₃H₂₄N₄O₄ 444.47 Extended dipyrido ring system; ethoxy and methoxyethyl substituents Higher molecular weight may reduce solubility; imino group could alter binding kinetics
Piperazine-substituted analogues (e.g., 2-(4-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Piperazine or methylpiperazine at position 7 C₁₉H₂₁N₅O₂ 367.40 Basic amine substituents (piperazine) Improved solubility in acidic environments; potential for enhanced target engagement

Key Comparative Insights

Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenyl group balances electron donation and moderate lipophilicity.

Ring System Modifications :

  • The dipyrido pyrimidine analogue expands the aromatic system, which may enhance π-π stacking interactions with biological targets but could also increase metabolic instability due to larger surface area.

Methoxy vs. Ethoxy Groups: Ethoxy in provides slightly greater steric bulk and lipophilicity than methoxy, possibly affecting binding pocket compatibility.

Research Implications and Limitations

While direct biological data for these compounds are scarce, structural analysis suggests:

  • The target compound ’s simplicity may favor synthetic accessibility and cost-effectiveness compared to more complex analogues .
  • Piperazine-substituted variants are likely prioritized for pharmacokinetic optimization in drug discovery pipelines.
  • Chloro-substituted analogues could serve as leads for targets requiring hydrophobic interactions.

Limitations :

  • No experimental potency, toxicity, or ADME data are available in the provided evidence.
  • Comparisons rely on theoretical structural-activity relationships rather than empirical results.

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